2-[4-(Benzenesulfonyl)piperazin-1-yl]-7-methoxy-4-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Benzenesulfonyl)piperazin-1-yl]-7-methoxy-4-phenylquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzenesulfonyl group and a quinoline core with methoxy and phenyl substitutions. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzenesulfonyl)piperazin-1-yl]-7-methoxy-4-phenylquinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions to form the quinoline ring. The piperazine ring is then introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the quinoline intermediate. Finally, the benzenesulfonyl group is attached via sulfonylation using benzenesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzenesulfonyl)piperazin-1-yl]-7-methoxy-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a quinone derivative, while reduction of a nitro group results in an amine .
Scientific Research Applications
2-[4-(Benzenesulfonyl)piperazin-1-yl]-7-methoxy-4-phenylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Benzenesulfonyl)piperazin-1-yl]-7-methoxy-4-phenylquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, while the quinoline core can intercalate with DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues: Exhibits antimicrobial properties.
Uniqueness
Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development .
Properties
Molecular Formula |
C26H25N3O3S |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-7-methoxy-4-phenylquinoline |
InChI |
InChI=1S/C26H25N3O3S/c1-32-21-12-13-23-24(20-8-4-2-5-9-20)19-26(27-25(23)18-21)28-14-16-29(17-15-28)33(30,31)22-10-6-3-7-11-22/h2-13,18-19H,14-17H2,1H3 |
InChI Key |
LFTQWJVJMFSBQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.